(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid
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Overview
Description
The compound (2R,3S,7R,8R,8aS)-6’-formyl-2,3,4’-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carboxylic acid is a complex organic molecule with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,7R,8R,8aS)-6’-formyl-2,3,4’-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carboxylic acid typically involves multiple steps, including the formation of the spiro structure and the introduction of functional groups. The synthetic route may start with a precursor molecule that undergoes cyclization to form the spiro core, followed by functional group modifications to introduce the formyl, hydroxyl, and carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound may be used as a probe to study enzyme activity and metabolic pathways. Its multiple functional groups allow for interactions with various biomolecules, making it useful in biochemical assays.
Medicine
In medicine, the compound has potential applications as a drug candidate or a lead compound for drug development. Its structural features may enable it to interact with specific molecular targets, leading to therapeutic effects.
Industry
In industry, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,3S,7R,8R,8aS)-6’-formyl-2,3,4’-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carboxylic acid involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, leading to modulation of biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4As,7R,8R,8aS)-2,3,4’-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde
- Stachybocin B
- F1839-B
Uniqueness
Compared to similar compounds, (2R,3S,7R,8R,8aS)-6’-formyl-2,3,4’-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carboxylic acid stands out due to its specific combination of functional groups and spiro structure
Properties
Molecular Formula |
C23H30O7 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid |
InChI |
InChI=1S/C23H30O7/c1-11-5-6-16-21(2,3)19(27)15(26)9-22(16,4)23(11)8-13-14(25)7-12(10-24)17(20(28)29)18(13)30-23/h7,10-11,15-16,19,25-27H,5-6,8-9H2,1-4H3,(H,28,29)/t11-,15-,16?,19-,22+,23-/m1/s1 |
InChI Key |
XGUFMAUYGBDFJS-PTRLVYDZSA-N |
Isomeric SMILES |
C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)C(=O)O)C=O)O)(C[C@H]([C@H](C2(C)C)O)O)C |
Canonical SMILES |
CC1CCC2C(C(C(CC2(C13CC4=C(C=C(C(=C4O3)C(=O)O)C=O)O)C)O)O)(C)C |
Origin of Product |
United States |
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